![molecular formula C14H21Cl2NO B1426413 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220030-29-4](/img/structure/B1426413.png)
3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride
Descripción general
Descripción
“3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation were synthesized . The obtained compounds differed in terms of the substitution of the phenoxyethylammonium group in the ring .Molecular Structure Analysis
The molecular structure of “3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride” is represented by the formula C14H21Cl2NO. It is a derivative of piperidine and contains a halogenated phenoxyethyl group.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, catalytic protodeboronation of unactivated 1°, 2° and 3° alkyl pinacol boronic esters utilizing photoredox catalysis has been reported .Aplicaciones Científicas De Investigación
Molecular Structure and Synthesis
- The molecular structure of compounds related to 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been analyzed. These compounds form H-bonded dimers in the crystal lattice, held together by C-H...π interactions and C-H...O interactions (Khan et al., 2013).
Synthesis and Characterization
- Novel imines and thiazolidinones, including derivatives of 2-(4-chloro-3-methylphenoxy)acetohydrazide, have been synthesized and characterized for their antibacterial and antifungal activities (Fuloria et al., 2009).
Crystal and Molecular Structures
- The molecular and crystal structures of various hydroxy derivatives of hydropyridine, which share similarities with the piperidine structure in 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, have been studied. These studies focus on the influence of intramolecular and intermolecular hydrogen bonds on conformation and packing in crystals (Kuleshova & Khrustalev, 2000).
Application in Copolymerization
- Trisubstituted ethylenes, including oxy ring-substituted phenylcyanoacrylates, have been synthesized and copolymerized with styrene. These ethylenes are similar to the piperidine structure and are characterized for their application in polymer chemistry (Zeidan et al., 2021).
Synthesis of Schiff and Mannich Bases
- Isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones have been synthesized by reacting with formaldehyde and piperidine. This process demonstrates the utility of piperidine in the synthesis of complex organic compounds (Bekircan & Bektaş, 2008).
Synthesis of Piperidine Derivatives with Quinazoline Ring
- Piperidine derivatives with a quinazoline ring, which share structural similarities with 3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride, have been synthesized and tested for their potential as antihypertensive agents (Takai et al., 1986).
Biological Activities of Piperidine Derivatives
- A study focused on the synthesis and evaluation of 2,6-diaryl-3-methyl-4-piperidone derivatives, including their analgesic, local anesthetic, and antifungal activities. This research highlights the biological potential of piperidine-based compounds (Rameshkumar et al., 2003).
Anti-Acetylcholinesterase Activity
- 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. This shows the application of piperidine derivatives in the treatment of conditions like dementia (Sugimoto et al., 1990).
Propiedades
IUPAC Name |
3-[2-(2-chloro-4-methylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-11-4-5-14(13(15)9-11)17-8-6-12-3-2-7-16-10-12;/h4-5,9,12,16H,2-3,6-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHOWHDPZRGMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2CCCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1426330.png)
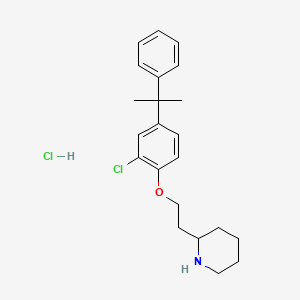
![4-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426334.png)
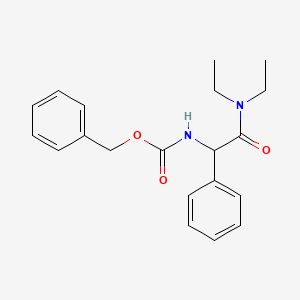
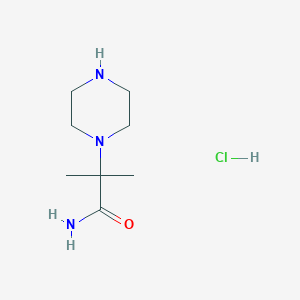
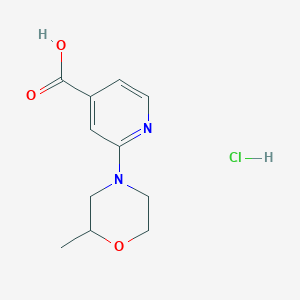
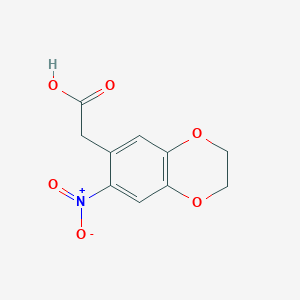
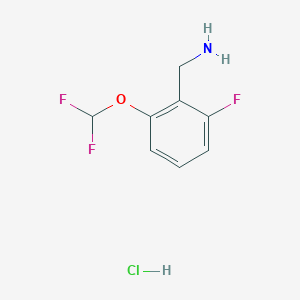
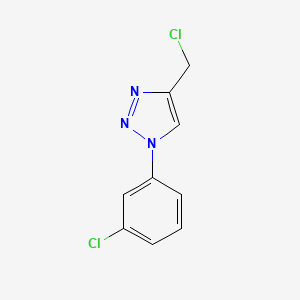
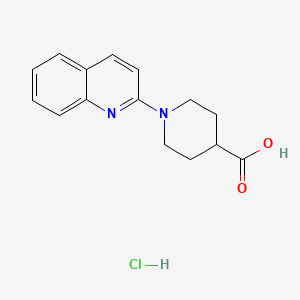

![7,8-dihydro-2H-thiopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B1426350.png)
![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)